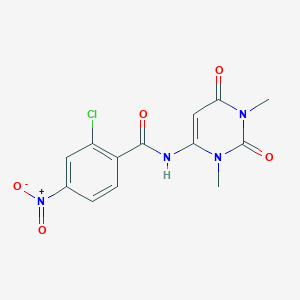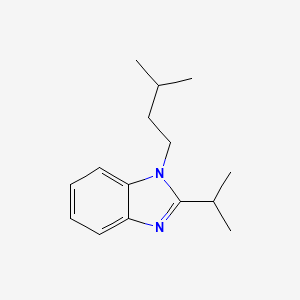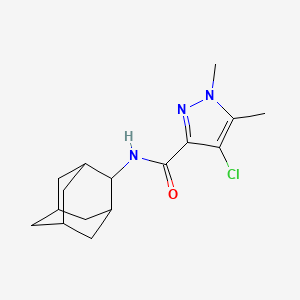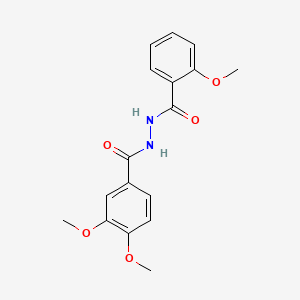![molecular formula C19H15N3O2 B5756162 N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756162.png)
N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide, commonly known as BP-C1, is a novel small molecule that has been extensively studied for its potential therapeutic applications. BP-C1 is a synthetic compound that was first synthesized in the laboratory of Dr. Jack L. Arbiser at Emory University in Atlanta, Georgia. Since its discovery, BP-C1 has been the subject of numerous scientific studies, which have investigated its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
BP-C1 has been investigated for its potential therapeutic applications in a variety of scientific research fields. One of the most promising applications of BP-C1 is in the treatment of cancer. BP-C1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that BP-C1 may be effective in the treatment of a variety of different types of cancer.
In addition to its potential as a cancer treatment, BP-C1 has also been investigated for its potential as an anti-inflammatory agent. BP-C1 has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo, and it has been suggested that BP-C1 may be effective in the treatment of a variety of different inflammatory diseases.
作用機序
The mechanism of action of BP-C1 is not fully understood, but it is believed to work by inhibiting the activity of a protein called STAT3. STAT3 is a transcription factor that plays a key role in the regulation of cell growth, differentiation, and survival. By inhibiting the activity of STAT3, BP-C1 may be able to prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
BP-C1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BP-C1 can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory cytokines, and induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that BP-C1 can inhibit tumor growth and reduce inflammation in animal models.
実験室実験の利点と制限
BP-C1 has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in a laboratory setting. This makes it easy to obtain and study. Another advantage is that it has been extensively studied in vitro and in vivo, which means that there is a large body of scientific literature available on its properties and potential therapeutic applications.
One limitation of BP-C1 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on BP-C1. One direction is to further investigate its mechanism of action and identify the specific molecular targets that it interacts with. This could lead to the development of more targeted and effective therapies for cancer and inflammatory diseases.
Another direction is to test BP-C1 in clinical trials to determine its safety and efficacy in humans. If BP-C1 is found to be safe and effective in humans, it could be developed into a new cancer therapy or anti-inflammatory agent.
Finally, future research could investigate the potential of BP-C1 as a drug delivery vehicle. BP-C1 has been shown to be able to pass through the blood-brain barrier, which makes it a promising candidate for delivering drugs to the brain for the treatment of neurological diseases.
合成法
BP-C1 is synthesized by reacting 2-biphenylcarboxylic acid with thionyl chloride to produce 2-biphenylcarbonyl chloride. The resulting compound is then reacted with 3-aminopyridine to produce BP-C1. The synthesis method for BP-C1 is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c20-18(15-9-6-12-21-13-15)22-24-19(23)17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-13H,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVYVFVQFDJDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)ON=C(C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O/N=C(/C3=CN=CC=C3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(biphenyl-2-ylcarbonyl)oxy]pyridine-3-carboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)


![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)

![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5756174.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)